molecular formula C11H21N3O2 B13328742 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine

1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine

Cat. No.: B13328742
M. Wt: 227.30 g/mol
InChI Key: UEIJHBNTYJMNCW-UHFFFAOYSA-N
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Description

1-((8-Methyl-1,4-dioxaspiro[45]decan-2-yl)methyl)guanidine is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine typically involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the spirocyclic ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted guanidine derivatives with various functional groups.

Scientific Research Applications

1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
  • 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
  • 1,4-Dioxaspiro[4.5]decan-8-ol

Uniqueness: 1-((8-Methyl-1,4-dioxaspiro[45]decan-2-yl)methyl)guanidine is unique due to the presence of the guanidine group attached to the spirocyclic dioxane ring

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

2-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]guanidine

InChI

InChI=1S/C11H21N3O2/c1-8-2-4-11(5-3-8)15-7-9(16-11)6-14-10(12)13/h8-9H,2-7H2,1H3,(H4,12,13,14)

InChI Key

UEIJHBNTYJMNCW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CN=C(N)N

Origin of Product

United States

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